5-(2-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-(2-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and an isopropyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzohydrazide with isobutyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with other unsaturated compounds, forming larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxadiazole derivatives.
Scientific Research Applications
5-(2-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole
- 5-(2-Fluorophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole
- 5-(2-Methylphenyl)-3-(propan-2-yl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-(2-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can affect the compound’s biological activity and its ability to form complexes with other molecules.
Properties
Molecular Formula |
C11H11BrN2O |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
5-(2-bromophenyl)-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H11BrN2O/c1-7(2)10-13-11(15-14-10)8-5-3-4-6-9(8)12/h3-7H,1-2H3 |
InChI Key |
RYTYQZHJVYRLCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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